![molecular formula C8H9F2NO B2758539 [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2377031-03-1](/img/structure/B2758539.png)

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

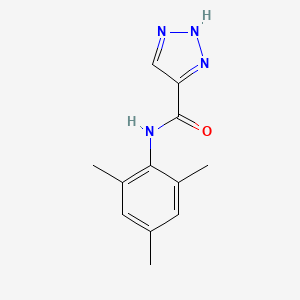

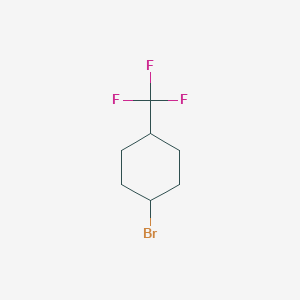

“[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is a chemical compound with the CAS Number: 2377031-03-1 . It has a molecular weight of 173.16 and its IUPAC name is (5-(1,1-difluoroethyl)pyridin-2-yl)methanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is 1S/C8H9F2NO/c1-8(9,10)6-2-3-7(5-12)11-4-6/h2-4,12H,5H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

“[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Research highlights the utility of pyridines, closely related to “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol,” in catalytic processes. For instance, a novel catalytic method using methanol and formaldehyde for the methylation of pyridines has been developed. This method emphasizes the transformation of aromatic rings into nucleophilic compounds upon activation, showcasing the importance of pyridine derivatives in organic synthesis (Grozavu et al., 2020).

Corrosion Inhibition

Pyridine derivatives have been investigated for their effectiveness as corrosion inhibitors. A study on 1,2,3-Triazole derivatives, including pyridine-containing compounds, demonstrated their high inhibition efficiency for mild steel in acidic mediums. These findings suggest the potential of “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” in protecting metals from corrosion (Ma et al., 2017).

Material Science and Polymer Chemistry

The chemical versatility of pyridine-based compounds extends to material science, where they serve as protective groups for carboxylic acids. Research demonstrates that 2-(pyridin-2-yl)ethanol, a compound with a structural resemblance to “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol,” effectively protects methacrylic acid, which can be selectively removed post-polymerization. This application underlines the potential of pyridine derivatives in the development of advanced polymers with tailored properties (Elladiou & Patrickios, 2012).

Environmental Applications

In environmental chemistry, pyridine derivatives are explored for their role in catalyzing the reduction of carbon dioxide to methanol, a process of significant interest for carbon capture and utilization. The mechanism involves the electrocatalytic reduction facilitated by pyridinium species, highlighting the potential environmental benefits of utilizing “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” for CO2 reduction and sustainable fuel production (Yan, Gu, & Bocarsly, 2014).

Safety and Hazards

The safety information for “[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

[5-(1,1-difluoroethyl)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-8(9,10)6-2-3-7(5-12)11-4-6/h2-4,12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAZKEAOWFQCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)

![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2758461.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2758462.png)

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)